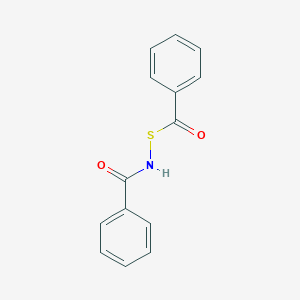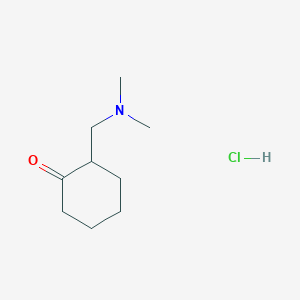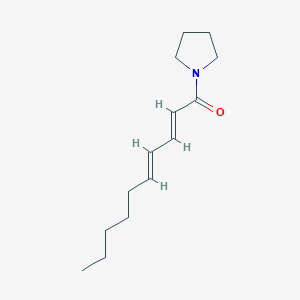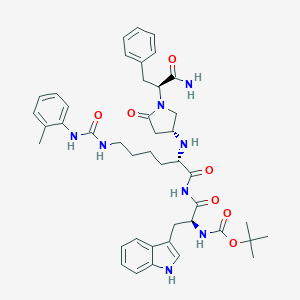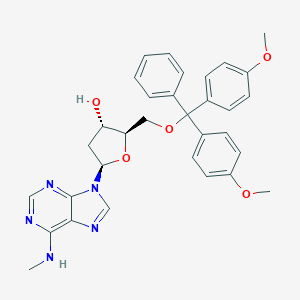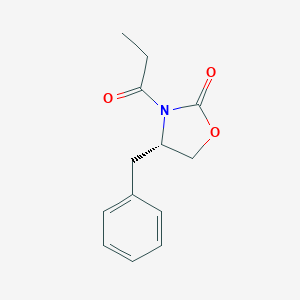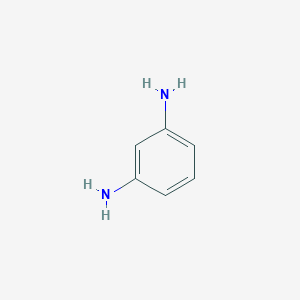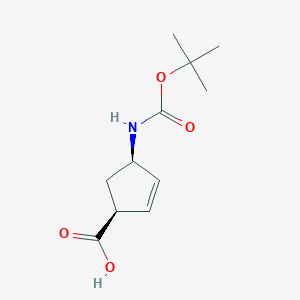
(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid, also known as BOC-ACPC, is a chiral amino acid derivative of cyclopentane. It is a cyclic and branched molecule that is used in a variety of synthetic procedures, such as peptide synthesis, as well as in the study of biological systems. BOC-ACPC has been used in the synthesis of peptides, proteins, and other compounds, and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Building Block for Helical Foldamers
One significant application is in the development of helical foldamers. A study by Kwon et al. (2015) explored cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE) for its conformational preference, which is similar to that of cis-2-aminocyclohexanecarboxylic acid, demonstrating its utility in designing peptides with desired 3D structures (Kwon, Kang, Choi, & Choi, 2015).
Synthesis of Mono- and Dihydroxy-Substituted Derivatives
Palkó et al. (2010) and Benedek et al. (2008) reported the synthesis of hydroxy-substituted derivatives from aminocyclopentanecarboxylic acid enantiomers, demonstrating its versatility in synthesizing complex organic molecules with potential therapeutic applications (Palkó, Benedek, Forró, Wéber, Hänninen, Sillanpää, & Fülöp, 2010); (Benedek, Palkó, Wéber, Martinek, Forró, & Fülöp, 2008).
Enantioselective Synthesis
The research on enantioselective synthesis, as highlighted by Berkessel et al. (2002), underscores the importance of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid in obtaining enantiomerically pure compounds, crucial for pharmaceutical applications (Berkessel, Glaubitz, & Lex, 2002).
Conformational Analysis of Peptides
Research by Bardi et al. (1986) on peptides containing 1-aminocyclopentanecarboxylic acid (Acc5) illustrates the conformational analysis capabilities, providing insights into peptide structure and function, which is crucial for the design of bioactive peptides (Bardi, Piazzesi, Toniolo, Sukumar, & Balaram, 1986).
Catalysts in Organic Synthesis
Heydari et al. (2007) demonstrated the utility of (-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid in the N-tert-butoxycarbonylation of amines, showcasing its role as an efficient catalyst in organic synthesis, particularly in the production of N-Boc-protected amino acids and peptides (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Eigenschaften
IUPAC Name |
(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNTSATDZJBLP-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(1S,4R)-N-Boc-4-aminocyclopent-2-enecarboxylic acid | |
CAS RN |
151907-79-8 |
Source


|
| Record name | (1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

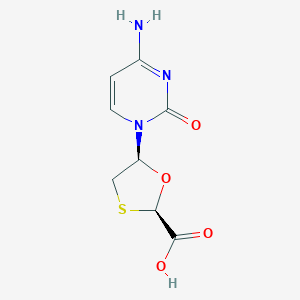
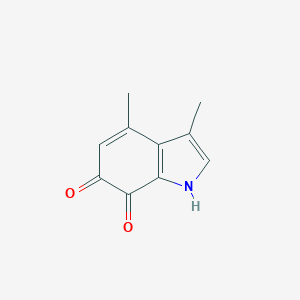
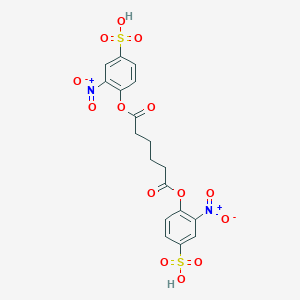
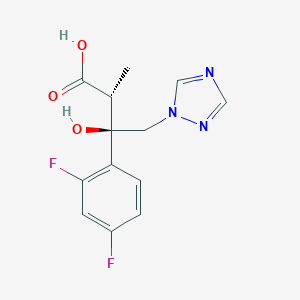
![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)
